1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a solid substance that is typically stored at room temperature in a dry and cool environment . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with dimethylamine in the presence of a suitable catalyst to form the intermediate 1-(Dimethylamino)cyclobutanone. This intermediate is then subjected to carboxylation to yield 1-(Dimethylamino)cyclobutane-1-carboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of biological processes and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: This compound has a similar structure but with a five-membered cyclopentane ring instead of a four-membered cyclobutane ring.
1-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: This compound features a six-membered cyclohexane ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts distinct steric and electronic effects compared to its analogs .
Properties
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)7(6(9)10)4-3-5-7;/h3-5H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIFZTULHWXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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